8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]-L-alaninate
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Overview
Description
8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]-L-alaninate is a complex organic compound with a unique structure that combines a benzo[c]chromene core with an alaninate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]-L-alaninate typically involves a multi-step process. One common approach starts with the preparation of the benzo[c]chromene core through a regioselective intermolecular Diels–Alder cycloaddition between 3-vinyl-2H-chromenes and methyl propiolate, followed by oxidative aromatization . The alaninate moiety is then introduced through a series of coupling reactions, often involving the use of protecting groups to ensure selectivity and yield .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]-L-alaninate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more highly functionalized benzo[c]chromene derivative, while reduction could produce a less oxidized form of the compound .
Scientific Research Applications
Mechanism of Action
The mechanism by which 8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]-L-alaninate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions that alter the activity of these targets. This can lead to changes in cellular pathways and biological processes .
Comparison with Similar Compounds
Similar Compounds
4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl acetate: A related compound with a similar core structure but different functional groups.
methyl 4-{[(8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxy]methyl}-5-methyl-2-furoate: Another compound with a benzo[c]chromene core, used in different applications.
Uniqueness
8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]-L-alaninate is unique due to its combination of a benzo[c]chromene core with an alaninate moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C26H23NO7 |
---|---|
Molecular Weight |
461.5 g/mol |
IUPAC Name |
(8-methoxy-4-methyl-6-oxobenzo[c]chromen-3-yl) (2S)-2-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C26H23NO7/c1-15-22(33-24(28)16(2)27-26(30)32-14-17-7-5-4-6-8-17)12-11-20-19-10-9-18(31-3)13-21(19)25(29)34-23(15)20/h4-13,16H,14H2,1-3H3,(H,27,30)/t16-/m0/s1 |
InChI Key |
XHFPIVPCABDRMP-INIZCTEOSA-N |
Isomeric SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2C=CC(=C3)OC)OC(=O)[C@H](C)NC(=O)OCC4=CC=CC=C4 |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2C=CC(=C3)OC)OC(=O)C(C)NC(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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